Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate
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Overview
Description
The compound seems to be a derivative of the compound "Ethyl 3,4-dimethoxyphenyl acetate" . This compound has a molecular weight of 224.2530 and its IUPAC Standard InChI is InChI=1S/C12H16O4/c1-4-16-12 (13)8-9-5-6-10 (14-2)11 (7-9)15-3/h5-7H,4,8H2,1-3H3 .
Molecular Structure Analysis
There is a study on the molecular structure of a related compound, “Ethyl 4- (3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” (EDMT). The study includes theoretical and experimental investigation of structural, molecular, and spectral properties of EDMT .
Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, “Ethyl 3- (3,4-dimethoxyphenyl)propionate”, are available. It has a molecular weight of 238.28 g/mol and a XLogP3 of 1.9 .
Scientific Research Applications
Antirheumatic Drug Research Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a related compound, is studied for its potential as a disease-modifying antirheumatic drug (DMARD). Its metabolites exhibit anti-inflammatory effects, indicating a role in treating conditions like rheumatoid arthritis (Baba, Makino, Ohta, & Sohda, 1998).
Synthesis of Conformationally Restricted Dopamine Analogues Research on ethyl 3,4-dimethoxyphenyl(phenyl)acetate explores its role in the synthesis of dopamine analogues. These analogues have potential applications in neurological studies and treatments (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Potential Antiviral Applications Ethyl4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate shows potential in the synthesis of compounds with expected biological activity against Hepatitis B Virus (HBV), indicating its relevance in antiviral drug development (Aal, 2002).
Microbial Synthesis The microbial synthesis of (+)-(3R)-ethyl 3-hydroxy-3-(3,4-dimethoxyphenyl)propionate demonstrates the compound's utility in biotechnological applications and organic synthesis (Bardot, Besse, Gelas-Miahle, Remuson, & Veschambre, 1996).
Synthesis of Nonlinear Optical Materials The compound is involved in the synthesis of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, highlighting its potential in creating materials for nonlinear optics, a field crucial for developing new photonic technologies (Dhandapani, Manivarman, & Subashchandrabose, 2017).
Safety and Hazards
Properties
IUPAC Name |
ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-4-23-18(20)10-8-6-5-7-9-15(19)14-11-12-16(21-2)17(13-14)22-3/h11-13H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUSWMGNKWUSOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645826 |
Source
|
Record name | Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57641-19-7 |
Source
|
Record name | Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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